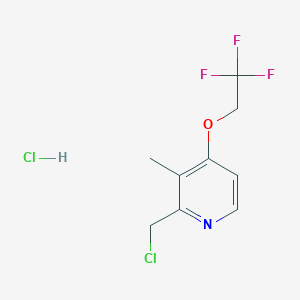

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO.ClH/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13;/h2-3H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZBQUWICURDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584470 | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127337-60-4 | |

| Record name | Pyridine, 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127337-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127337604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75QFD5BT69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the Pyridine Core with Trifluoroethoxy and Methyl Substituents

The trifluoroethoxy group is typically introduced via nucleophilic aromatic substitution. A hydroxyl group at position 4 of the pyridine ring reacts with 2,2,2-trifluoroethylating agents such as trifluoroethyl bromide or iodide under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates this substitution at elevated temperatures (80–100°C). Concurrently, the methyl group at position 3 is often pre-installed in the starting material, such as in 3-methyl-4-hydroxypyridine derivatives, to avoid regioselectivity challenges.

Chlorination of the Hydroxymethyl Group

The chlorination step converts a hydroxymethyl intermediate into the target chloromethyl group. Two primary methods dominate industrial workflows:

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is a traditional chlorinating agent due to its high reactivity. The hydroxymethyl precursor is refluxed with excess SOCl₂ in an inert solvent like dichloromethane or toluene. After reaction completion, excess SOCl₂ is removed under reduced pressure, and the product is isolated via crystallization. However, this method generates corrosive HCl and SO₂ gases, necessitating robust containment systems.

Triphosgene (BTC) Method

Triphosgene (bis(trichloromethyl) carbonate) offers a safer alternative. As demonstrated in CN103232389A, triphosgene reacts with hydroxymethyl groups in toluene at 0–10°C, followed by methanol quenching to neutralize residual reagents. This approach minimizes acidic byproducts and achieves yields exceeding 97% with high purity (≥99.8%). The reaction mechanism involves the in situ generation of phosgene, which selectively chlorinates the hydroxymethyl group without affecting other substituents.

Industrial-Scale Optimization Strategies

Solvent Selection and Temperature Control

Toluene is preferred for its low polarity, which enhances triphosgene’s reactivity while stabilizing intermediates. Reaction temperatures are maintained below 10°C to suppress side reactions, such as over-chlorination or pyridine ring degradation. Post-reaction, methanol is added to decompose excess triphosgene, forming methyl chloroformate and CO₂, which are easily removed under vacuum.

Purification and Crystallization

Crude product isolation involves centrifugation to remove insoluble byproducts, followed by recrystallization from methanol/water mixtures. This step elevates purity to >99.8%, as validated by high-performance liquid chromatography (HPLC). The hydrochloride salt forms spontaneously during aqueous workup, eliminating the need for additional protonation steps.

Comparative Analysis of Chlorinating Agents

| Parameter | Thionyl Chloride | Triphosgene |

|---|---|---|

| Reaction Temperature | 40–60°C | 0–10°C |

| Byproducts | HCl, SO₂ | CO₂, methyl chloroformate |

| Yield | 85–90% | 97–98% |

| Purity | 95–97% | 99.8–99.9% |

| Industrial Scalability | Moderate (hazardous gases) | High (minimal emissions) |

Triphosgene emerges as the superior reagent due to its higher selectivity, reduced environmental impact, and compatibility with low-temperature processes.

Case Study: Patent CN103232389A Workflow

The patent outlines a scalable synthesis of a structurally analogous compound, 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride:

-

Starting Material : 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine (20–30% in toluene).

-

Chlorination : Triphosgene (40–50% in toluene) added dropwise at 0–10°C (mol ratio 1:0.35–0.37).

-

Quenching : Methanol (mol ratio 1:0.10–0.25) neutralizes residual BTC.

-

Isolation : Centrifugation and drying yield 97.7% product with 99.8% purity.

Adapting this protocol to 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride would require substituting the methoxyl group with trifluoroethoxy during earlier synthesis stages, likely via nucleophilic displacement of a hydroxyl group with trifluoroethanol .

Scientific Research Applications

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance binding affinity and specificity, while the chloromethyl group can act as a reactive site for covalent modification of target molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

- CAS No.: 127337-60-4

- Molecular Formula: C₉H₁₀Cl₂F₃NO

- Molecular Weight : 276.08 g/mol

- Purity : ≥98.0% (HPLC, titration analysis)

- Physical Properties : White-yellow crystalline powder with a melting point of 208–214°C .

Role in Pharmaceuticals :

This compound is a critical intermediate in synthesizing Lansoprazole , a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD). It is also identified as Lansoprazole Chloromethyl Impurity , a reference material for quality control .

Synthesis :

Produced via reactions with vanillin (3-methoxy-4-hydroxybenzaldehyde) in a Williamson ether synthesis, yielding intermediates for anticancer agents or PPIs . For example, it reacts with vanillin in the presence of K₂CO₃ and DMF to form 3-methoxy-4-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy]benzaldehyde (97% yield) .

Comparison with Structurally Similar Compounds

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride (C 686)

- Key Differences :

- Substituent at 4-position : 3-Methoxypropoxy instead of trifluoroethoxy.

- Impact : The trifluoroethoxy group in the target compound is strongly electron-withdrawing, enhancing stability and altering reactivity in nucleophilic substitutions .

- Applications : Used in synthesizing analogs with modified pharmacokinetics due to differences in lipophilicity .

| Property | Target Compound | C 686 |

|---|---|---|

| Substituent at 4-position | 2,2,2-Trifluoroethoxy | 3-Methoxypropoxy |

| Molecular Formula | C₉H₁₀Cl₂F₃NO | C₁₁H₁₇ClNO₂ (assuming structure) |

| Electron Effect | Electron-withdrawing | Electron-donating |

| Reactivity | Higher electrophilicity at chloromethyl | Moderate reactivity |

Dexlansoprazole and Lansoprazole Derivatives

- Dexlansoprazole : The (R)-enantiomer of Lansoprazole, derived from the same intermediate. Structural differences include stereochemistry and sulfinyl group placement, which enhance acid stability and prolong therapeutic action .

- Lansoprazole Sulfide/Sulfone Derivatives :

- Sulfide Intermediate : 2-[(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio]-1H-benzimidazole (precursor to Lansoprazole).

- Sulfone Analog : 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl}sulfonyl)benzimidazole .

- Key Contrast : Oxidation state (sulfide vs. sulfone) affects PPI activity and metabolic stability .

Omeprazole and Related PPIs

- Omeprazole Intermediate : Uses 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole.

- Chloromethyl group reactivity is critical for forming sulfide intermediates, a shared step in PPI synthesis .

Physicochemical and Functional Comparisons

Substituent Effects on Reactivity

- Trifluoroethoxy vs. Alkoxy Groups: The -OCH₂CF₃ group enhances resistance to enzymatic degradation compared to -OCH₃ or -OCH₂CH₃, due to fluorine’s electronegativity and steric effects . Example: In benzimidazole derivatives (e.g., 3ac and 12a), trifluoroethoxy improves binding to H⁺/K⁺-ATPase compared to non-fluorinated analogs .

Biological Activity

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS Number: 127337-60-4) is a pyridine derivative with significant biological activity attributed to its unique chemical structure. The trifluoroethoxy group enhances its lipophilicity and biological interactions, making it a compound of interest in medicinal chemistry.

- Molecular Formula : C₉H₉ClF₃NO·HCl

- Molecular Weight : 276.08 g/mol

- Purity : >95% (HPLC)

- Melting Point : 208-214 °C

Biological Activity

The biological activity of this compound can be categorized into various pharmacological effects based on its structural features:

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the efficacy against various pathogens. Studies show that fluorinated pyridines can inhibit bacterial growth by disrupting cell membrane integrity.

2. Anticancer Properties

Preliminary studies suggest potential anticancer activity. The trifluoroethoxy group may contribute to the modulation of cellular pathways involved in cancer proliferation. For instance, similar compounds have shown inhibition of tumor growth in vitro and in vivo models.

3. Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in various studies. It may interact with key enzymes involved in metabolic pathways, thereby influencing drug metabolism and efficacy. For example, pyridine derivatives are often evaluated for their ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Case Studies

Several case studies have explored the biological implications of pyridine derivatives:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.

- Findings : The compound demonstrated significant inhibition zones compared to control groups, indicating potent antimicrobial properties.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Results : Concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

-

Enzyme Interaction Study :

- Objective : To determine the inhibitory effects on cytochrome P450 enzymes.

- Outcome : The compound showed a competitive inhibition pattern with IC50 values indicating effective modulation of enzyme activity.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride:

Q & A

Q. What synthetic routes are commonly used for preparing this compound?

The compound is synthesized via nucleophilic substitution of 2,3-dimethyl-4-nitropyridine-1-oxide with trifluoroethanol under mixed alkali conditions (K₂CO₃/KOH), followed by acetic anhydride-mediated rearrangement and transesterification. This method achieves a 71% yield and avoids complex purification steps .

Q. Which analytical techniques are essential for structural validation?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and chloromethyl group presence.

- HPLC (>97% purity verification) and mass spectrometry (ESI-MS) for molecular ion confirmation.

- Cross-referencing with PubChem’s canonical SMILES and DSSTox identifiers .

Q. What safety precautions are critical during handling?

Follow GHS codes H315-H319 (skin/eye irritation) and P305+P351+P338 (eye exposure protocols). Use nitrile gloves, fume hood containment, and inert atmospheres during reactions involving the chloromethyl group .

Q. How is the compound stored to prevent degradation?

Store under argon at -20°C in amber vials with 3Å molecular sieves. For aqueous work, maintain pH 4-6 to minimize hydrolysis. Monitor stability via TLC (Rf shift >0.15 indicates degradation) .

Q. What biological targets are associated with structurally similar compounds?

Analogous chloromethylpyridines show kinase inhibition (e.g., EGFR, MAPK) via covalent binding (IC₅₀: 0.5–2 μM). Prioritize fluorescence polarization assays for target screening .

Advanced Research Questions

Q. How can the nucleophilic substitution step be optimized to reduce by-products?

Optimize by:

Q. What methodologies resolve spectroscopic discrepancies between synthetic batches?

Perform 2D NMR (COSY, HSQC) to clarify signal overlap and X-ray crystallography for absolute configuration confirmation. Compare data with literature values for positional isomerism artifacts .

Q. How can computational tools predict supramolecular interactions?

Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces for nucleophilic attack sites. Molecular dynamics simulations (AMBER force field) model stacking interactions with aromatic amino acids in protein binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.